molecular formula C24H30FN3O6S B12419537 Ibiglustat succinate CAS No. 1629063-80-4

Ibiglustat succinate

Cat. No.: B12419537
CAS No.: 1629063-80-4
M. Wt: 507.6 g/mol
InChI Key: TWRYSLPYKQOKAO-PKLMIRHRSA-N
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Description

Ibiglustat succinate: , also known as Venglustat succinate, is a potent inhibitor of glucosylceramide synthase. This enzyme is crucial for the synthesis of glycosphingolipids, which are essential components of cell membranes. By inhibiting this enzyme, this compound can block the formation of glucosylceramide, making it a valuable compound in the treatment of various lysosomal storage disorders such as Gaucher disease, Fabry disease, and Parkinson’s disease associated with GBA mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ibiglustat succinate involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired activity. The synthetic route typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs. Key steps include:

Chemical Reactions Analysis

Types of Reactions

Ibiglustat succinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

Scientific Research Applications

Ibiglustat succinate has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the synthesis and metabolism of glycosphingolipids.

    Biology: Employed in research on cell membrane structure and function.

    Medicine: Investigated for its potential in treating lysosomal storage disorders such as Gaucher disease, Fabry disease, and Parkinson’s disease associated with GBA mutations.

    Industry: Utilized in the development of new therapeutic agents and diagnostic tools

Mechanism of Action

Ibiglustat succinate exerts its effects by inhibiting glucosylceramide synthase, an enzyme responsible for the synthesis of glycosphingolipids. By blocking this enzyme, this compound reduces the accumulation of glycosphingolipids in cells, which is beneficial in treating lysosomal storage disorders. The molecular targets and pathways involved include the inhibition of glucosylceramide synthase and the subsequent reduction in glycosphingolipid synthesis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ibiglustat succinate include:

Uniqueness

This compound is unique due to its high potency, brain-penetrant properties, and oral bioavailability. These characteristics make it particularly effective in treating neurological manifestations of lysosomal storage disorders, setting it apart from other similar compounds .

Properties

CAS No.

1629063-80-4

Molecular Formula

C24H30FN3O6S

Molecular Weight

507.6 g/mol

IUPAC Name

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate;butanedioic acid

InChI

InChI=1S/C20H24FN3O2S.C4H6O4/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24;5-3(6)1-2-4(7)8/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25);1-2H2,(H,5,6)(H,7,8)/t16-;/m1./s1

InChI Key

TWRYSLPYKQOKAO-PKLMIRHRSA-N

Isomeric SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4.C(CC(=O)O)C(=O)O

Canonical SMILES

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4.C(CC(=O)O)C(=O)O

Origin of Product

United States

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